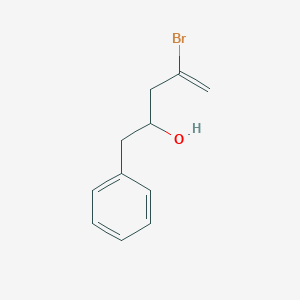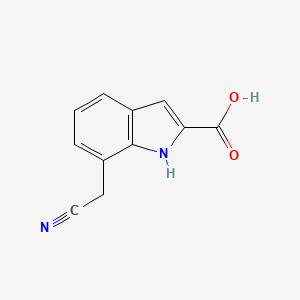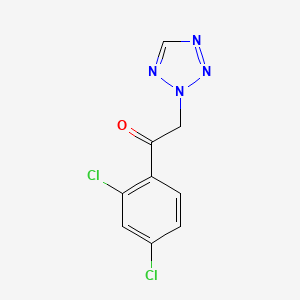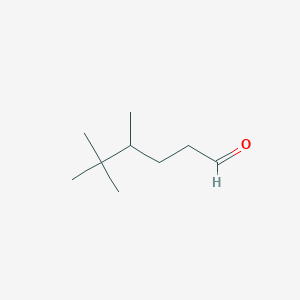
5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-aminopyrimidine and 6-methyl-2-bromopyridine.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a suitable catalyst, such as palladium, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into materials with specific electronic or optical properties, making it useful for the development of advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-2-(methylthio)pyrimidine
- 2-Bromo-6-methylpyridine
- 5-Bromo-2-chloro-4-methylpyridine
Uniqueness
5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8BrClN4 |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(6-methylpyridin-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8BrClN4/c1-6-3-2-4-8(14-6)15-9-7(11)5-13-10(12)16-9/h2-5H,1H3,(H,13,14,15,16) |
InChI Key |
YJZMXVMJQIKYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=NC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Amino-7-ethyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine](/img/structure/B8308143.png)

![N,N-dimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B8308156.png)
![[1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol](/img/structure/B8308172.png)



![[4-(Phenyloxy)-2-(trifluoromethyl)phenyl]methanol](/img/structure/B8308200.png)
